1-[(4-Bromo-3-methylphenyl)methyl]piperazine
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Overview
Description
1-[(4-Bromo-3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-[(4-Bromo-3-methylphenyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways in the body. The piperazine moiety is known to interact with various receptors and enzymes, leading to changes in cellular processes. The bromine and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity for different targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylphenyl)-4-(methyl-d3)piperazine: This compound is similar in structure but contains deuterium atoms instead of hydrogen atoms.
4-Bromo-3-methylphenol: This compound contains a bromine and methyl group attached to a phenol ring instead of a piperazine ring.
Uniqueness
1-[(4-Bromo-3-methylphenyl)methyl]piperazine is unique due to its specific combination of a bromine atom, a methyl group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17BrN2 |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-[(4-bromo-3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-11(2-3-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
CXKRJDOSLKQBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNCC2)Br |
Origin of Product |
United States |
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